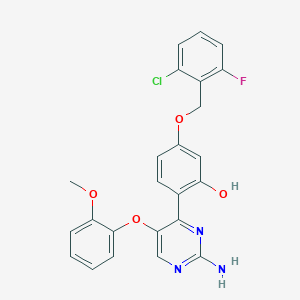
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C24H19ClFN3O4 and its molecular weight is 467.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure comprising a pyrimidine core substituted with various functional groups, enhancing its interaction with biological targets. The molecular formula is C26H25ClFN3O4, and it has a molecular weight of approximately 485.94 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H25ClFN3O4 |
| Molecular Weight | 485.94 g/mol |
| CAS Number | [insert CAS number] |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of multiple functional groups allows for diverse interactions such as:
- Hydrogen bonding: Facilitates binding to target sites.
- Hydrophobic interactions: Enhances stability and affinity towards lipid membranes.
- π-π stacking: Increases binding efficiency with aromatic amino acids in proteins.
These interactions can lead to modulation of enzymatic activities or receptor functions, potentially influencing various cellular pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as protein kinases and phosphodiesterases. Inhibition studies demonstrate that it can effectively reduce the activity of these enzymes, which are crucial in signaling pathways associated with various diseases, including cancer and inflammation.
Neuroprotective Effects
Preliminary findings suggest potential neuroprotective effects through modulation of neurotransmitter systems. The compound may enhance neurotrophic factor signaling, which is vital for neuronal survival and function.
Case Studies
-
Study on Anticancer Activity:
- A study conducted on a series of pyrimidine derivatives found that those with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were reported in the low micromolar range, indicating potent activity.
-
Enzyme Inhibition Research:
- Research published in the Journal of Medicinal Chemistry highlighted that derivatives with the pyrimidine scaffold showed promising inhibition against specific kinases, suggesting potential applications in targeted cancer therapy.
-
Neuroprotection:
- A recent study explored the neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting that modulation of neurotrophic factors could be a therapeutic strategy.
特性
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-31-20-7-2-3-8-21(20)33-22-12-28-24(27)29-23(22)15-10-9-14(11-19(15)30)32-13-16-17(25)5-4-6-18(16)26/h2-12,30H,13H2,1H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQWWYQFQYFVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














